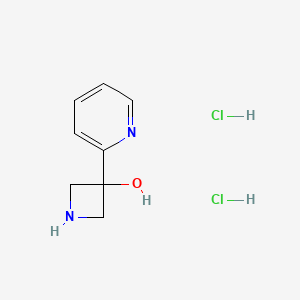

3-(2-Pyridyl)-3-azetidinol Dihydrochloride

Description

Historical Development and Evolution of Azetidine (B1206935) and Azetidinol (B8437883) Scaffolds in Synthetic Organic Chemistry

The journey of azetidine chemistry began with early, often challenging, synthetic endeavors due to the inherent ring strain of the four-membered system. Initial syntheses were frequently low-yielding and lacked general applicability. A significant breakthrough in the accessibility of azetidines came with the development of intramolecular cyclization reactions of γ-amino alcohols and their derivatives. These methods, often involving the displacement of a leaving group by an amino group, provided a more reliable entry into the azetidine core.

Over the decades, the synthetic toolbox for constructing azetidine and azetidinol scaffolds has expanded dramatically. Key advancements include the advent of [2+2] cycloaddition reactions, which allow for the direct formation of the four-membered ring from two unsaturated components. Photochemical methods, such as the aza-Paternò-Büchi reaction, have also proven effective in constructing the azetidine ring. nih.gov

The development of methods for the stereoselective synthesis of azetidinols has been a particularly important area of research. The ability to control the stereochemistry of the hydroxyl group and other substituents on the azetidine ring is crucial for fine-tuning the biological activity of these molecules. Various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled reactions, have been successfully employed to prepare enantiomerically pure azetidinols. acs.org

A notable and efficient method for the synthesis of enantiopure azetidines is the Couty synthesis, which utilizes readily available β-amino alcohols. This method involves chlorination followed by deprotonation and a 4-exo-trig ring closure, providing access to a wide range of enantiopure azetidines.

The evolution of synthetic methodologies has transformed azetidines and azetidinols from chemical curiosities into readily accessible and highly versatile building blocks for both academic and industrial research.

Strategic Importance of the Azetidinol Ring System as a Privileged Scaffold in Advanced Molecular Design

The azetidinol ring system is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets with high affinity. researchgate.net This privileged nature stems from several key features of the azetidinol structure.

The four-membered ring of azetidinol imposes a significant degree of conformational restraint, which can be advantageous in drug design. By locking a molecule into a specific three-dimensional orientation, the entropic penalty of binding to a biological target can be reduced, leading to higher binding affinity. The defined stereochemistry of the hydroxyl group and other substituents on the azetidine ring allows for precise control over the spatial arrangement of functional groups, which is critical for optimizing interactions with a protein's binding site.

The azetidinol motif is also a valuable bioisostere, meaning it can be used to replace other functional groups in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. For instance, the azetidinol ring can serve as a non-classical bioisostere for other cyclic systems or even acyclic fragments, offering a way to modulate properties such as solubility, metabolic stability, and cell permeability. The introduction of the rigid and polar azetidinol scaffold can increase the three-dimensional character of a molecule, a property that is increasingly recognized as important for successful drug discovery. researchgate.net

The hydroxyl group of the azetidinol scaffold provides a key point for hydrogen bonding interactions with biological targets. This ability to act as both a hydrogen bond donor and acceptor makes it a versatile functional group for engaging in specific and high-affinity binding events.

Overview of Current Academic Research Trajectories for Azetidinol Chemistry

Current research in azetidinol chemistry is vibrant and multifaceted, with a strong focus on the development of novel synthetic methodologies and the exploration of new applications in medicinal chemistry.

Novel Synthetic Methodologies: Organic chemists are continually seeking more efficient, selective, and sustainable methods for the synthesis of functionalized azetidinols. Recent trends include the development of novel catalytic systems for asymmetric synthesis, allowing for the preparation of enantiomerically pure azetidinols with high efficiency. frontiersin.org Photoredox catalysis has emerged as a powerful tool for the construction and functionalization of azetidine rings under mild conditions. nih.gov Furthermore, innovative approaches to the functionalization of the azetidinol scaffold itself are being explored, enabling the introduction of a wide range of substituents at various positions on the ring. This allows for the creation of diverse libraries of azetidinol derivatives for biological screening. arkat-usa.org

Medicinal Chemistry Applications: The privileged nature of the azetidinol scaffold continues to be exploited in the design of new therapeutic agents. Researchers are incorporating the azetidinol motif into molecules targeting a wide array of diseases. Recent examples from the literature showcase the application of azetidinol derivatives as inhibitors of various enzymes, modulators of receptors, and as antibacterial and antiviral agents. medwinpublishers.comuni-muenchen.de The ability of the azetidinol scaffold to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it an attractive component in drug design campaigns. The exploration of azetidinols as key components of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities is also an active area of investigation.

The ongoing research into the synthesis and application of azetidinols underscores their enduring importance in the field of chemistry. The development of new synthetic tools and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of novel molecules with significant scientific and therapeutic impact.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyridin-2-ylazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c11-8(5-9-6-8)7-3-1-2-4-10-7;;/h1-4,9,11H,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXKQTUNNCHZFBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=CC=N2)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the 3 2 Pyridyl 3 Azetidinol Core and Its Analogues

Stereoselective Synthesis of Azetidin-3-ols and Azetidin-3-ones

The controlled synthesis of stereochemically defined azetidin-3-ols and azetidin-3-ones is paramount for their application in medicinal chemistry and drug discovery. Methodologies have evolved from classical approaches, which often had limitations in scope and stereocontrol, to modern catalytic systems that offer high levels of enantioselectivity and diastereoselectivity. nih.gov Traditional methods for synthesizing azetidin-3-ones have included the decomposition of α-amino-α′-diazo ketones and 4-exo-tet cyclizations of α-amino ketones. nih.gov However, these methods can suffer from competitive side reactions, low yields, and the use of toxic and potentially explosive diazo compounds. nih.gov

Enantioselective Approaches for Chiral Azetidinol (B8437883) Construction

Achieving high enantioselectivity in the synthesis of chiral azetidinols is a significant focus of modern organic synthesis. A prominent strategy involves the use of chiral auxiliaries and catalysts to direct the stereochemical outcome of the ring-forming reaction.

One of the most effective methods is a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.govnih.gov This approach leverages chiral sulfinamide chemistry to produce chiral azetidin-3-ones with excellent enantiomeric excess (e.e.), typically exceeding 98%. nih.gov The starting chiral N-propargylsulfonamides are readily accessible, making this a practical and flexible route. nih.govnih.gov The use of a t-butanesulfonyl protecting group is advantageous as it derives from well-established chiral t-butanesulfinimine chemistry and can be easily removed from the final azetidine (B1206935) ring under acidic conditions. nih.govnih.gov This method avoids the need for toxic diazo intermediates, which were common in earlier syntheses. nih.gov

Another enantioselective strategy involves the intramolecular cyclization of N-(α-methyl)benzyl fumaramide mdpi.comrotaxanes to form optically active 2-azetidinones. nih.gov This method uses a chiral group located either near or far from the reaction center to induce asymmetry, leading to enantioenriched 3,4-disubstituted trans-2-azetidinones after dethreading. nih.gov

| Method | Key Features | Typical Stereoselectivity | Reference |

| Gold-Catalyzed Oxidative Cyclization | Uses chiral N-propargylsulfonamides; avoids toxic diazo compounds. | >98% e.e. | nih.gov |

| Chiral Auxiliary Approach | Employs chiral tert-butanesulfinamide as an auxiliary. | High levels of stereoselectivity. | rsc.org |

| Ring-Assisted Cyclization | Cyclization of interlocked N-(α-methyl)benzyl fumaramides. | Enantio- and diastereocontrolled. | nih.gov |

Diastereoselective Strategies in Azetidinol Synthesis

Diastereoselectivity is crucial when multiple stereocenters are present in the azetidinol ring. Various strategies have been developed to control the relative stereochemistry of substituents.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a foundational method for producing azetidin-2-ones (β-lactams). mdpi.comresearchgate.net The diastereoselectivity of this reaction, leading to either cis or trans products, is highly dependent on the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to favor the formation of cis-β-lactams by accelerating the direct ring closure of a zwitterionic intermediate. organic-chemistry.org Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents favor the trans isomer. organic-chemistry.org

Photochemical methods, such as the Norrish-Yang cyclization, can also provide high diastereoselectivity. The photolysis of phenacyl amines, when protonated, can lead to the formation of azetidinols as single diastereomers. researchgate.net This process involves a 1,5-hydrogen abstraction followed by ring closure of the resulting 1,4-biradical. beilstein-journals.org

Other diastereoselective methods include the hydrozirconation of allylic amines followed by base-promoted intramolecular cyclization to yield cis-2,3-disubstituted azetidines, and the [2+2] annulation of aldehydes with aldimines to diastereoselectively synthesize azetidin-2-ols. rsc.org

Cyclization Reactions for Azetidinol Ring Formation

The construction of the strained four-membered azetidine ring is the key step in any synthesis. Various cyclization strategies, often mediated by transition metals or light, have been developed to achieve this transformation efficiently.

Gold-Catalyzed Oxidative Cyclizations to Azetidin-3-ones

Gold catalysis has emerged as a powerful tool for the synthesis of azetidin-3-ones. nih.govnih.govthieme-connect.comresearchgate.net A highly flexible and stereoselective synthesis involves the gold-catalyzed intermolecular oxidation of alkynes. nih.govnih.gov The key reaction is the oxidative cyclization of N-propargylsulfonamides. nih.govresearchgate.net

The proposed mechanism involves the generation of a reactive α-oxogold carbene intermediate through the intermolecular oxidation of the alkyne. nih.gov This intermediate then undergoes a subsequent intramolecular N-H insertion to form the four-membered azetidin-3-one ring. nih.gov This methodology is notable for its broad substrate scope and tolerance of various functional groups, including C-C double bonds, halogens, azides, and acid-labile protecting groups like Boc and MOM. nih.gov The use of sterically hindered and electron-rich phosphine ligands, such as BrettPhos, in cationic Au(I) complexes can be particularly effective for this transformation.

| Catalyst System | Substrate | Key Mechanistic Step | Advantages | Reference |

| BrettPhosAuNTf₂ / Oxidant | Chiral N-propargylsulfonamides | Intramolecular N-H insertion of an α-oxogold carbene. | High yields, excellent enantioselectivity (>98% e.e.), avoids toxic reagents. | nih.gov |

| Gold(I) Catalyst | Ynones with nucleophiles | Formation of an azetidin-3-one intermediate followed by ring opening. | Access to highly functionalized linear N-Ts amides. | organic-chemistry.org |

Palladium-Catalyzed Approaches for Azetidine and Azetidinol Ring Closure

Palladium catalysis offers alternative pathways for the formation of the azetidine ring. One significant development is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.orgnih.gov This reaction is promoted by an oxidant, such as benziodoxole tosylate, and an additive like AgOAc. rsc.org The mechanism is believed to proceed through an alkyl–Pd(IV) intermediate, from which reductive elimination occurs to form the C–N bond and close the azetidine ring. rsc.orgnih.gov This method demonstrates excellent functional group tolerance. rsc.org In some palladium-catalyzed C-H activation reactions, azetidination can occur as a competing pathway to C-C bond formation, particularly when the reductive elimination forming the C-N bond is kinetically favored. nih.gov

[2+2] Cycloaddition Reactions in Azetidinol Synthesis

[2+2] cycloaddition reactions are among the most direct and efficient methods for constructing four-membered rings. nih.gov These reactions involve the combination of two unsaturated molecules (or parts of the same molecule) to form a cyclic adduct. mdpi.com

Aza-Paternò-Büchi Reaction: This photochemical [2+2] cycloaddition between an imine and an alkene is a powerful method for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net While historically limited by challenges such as competing E/Z isomerization of the imine, recent advances have overcome some of these issues. nih.gov The development of visible-light-mediated aza-Paternò-Büchi reactions, using photocatalysts to activate imine precursors via triplet energy transfer, has broadened the scope and practicality of this approach. rsc.orgspringernature.comresearchgate.netnih.gov This method allows for the intermolecular reaction of acyclic oximes and alkenes, which was previously a significant challenge. nih.gov

Ketene-Imine Cycloaddition (Staudinger Synthesis): The Staudinger synthesis remains the most general method for accessing 2-azetidinones (β-lactams), which are structural isomers of azetidin-3-ones. mdpi.com The reaction is a formal [2+2] cycloaddition where a ketene, often generated in situ from an acyl chloride and a tertiary amine, reacts with an imine. mdpi.comresearchgate.net The reaction proceeds through a zwitterionic intermediate, and the stereochemical outcome (cis vs. trans) is determined by the competition between direct ring closure and isomerization of this intermediate. organic-chemistry.org While this reaction directly produces the 2-oxo analogue, its principles are fundamental to the construction of the azetidine core via cycloaddition.

Intramolecular Nucleophilic Displacement and Ring-Closing Methodologies

Intramolecular nucleophilic displacement is a cornerstone in the synthesis of cyclic amines, including the azetidine ring system. This strategy typically involves the cyclization of a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position. The formation of the strained four-membered ring is thermodynamically and kinetically controlled, often requiring careful optimization of reaction conditions.

One common approach involves the use of 1,3-dihalopropanes or their synthetic equivalents, which react with an amine to form the azetidine ring. For the synthesis of 3-substituted azetidines, precursors with a substituent at the 2-position of the propane backbone are necessary. The success of these cyclizations is highly dependent on the nature of the substituents, the choice of base, and the solvent system.

Another powerful ring-closing strategy is Ring-Closing Metathesis (RCM), which has been effectively employed for the synthesis of various nitrogen-containing heterocycles. This reaction, typically catalyzed by ruthenium-based catalysts, involves the formation of a carbon-carbon double bond within a diene-containing precursor, leading to cyclization. For the synthesis of azetidine derivatives, an appropriately substituted diallylamine precursor can undergo RCM to furnish a dihydroazete, which can then be reduced to the corresponding azetidine. While powerful, the application of RCM to the synthesis of highly substituted azetidines can be challenging due to potential catalyst inhibition and competing side reactions.

| Precursor Type | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-Haloamine | Base (e.g., K2CO3, NaH), Solvent (e.g., MeCN, DMF), Heat | N-substituted azetidine | Variable | [General literature] |

| Diallylamine derivative | Grubbs' or Hoveyda-Grubbs' catalyst, Solvent (e.g., CH2Cl2, Toluene) | Dihydroazete | Variable | [General literature] |

Strain-Release Approaches in Azetidine and Azetidinol Synthesis

Strain-release approaches have emerged as a powerful tool for the synthesis of complex azetidines. These methods utilize highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo regioselective ring-opening reactions upon treatment with various nucleophiles and electrophiles. The relief of the significant ring strain inherent in the ABB core provides a strong thermodynamic driving force for these transformations.

The reaction of lithiated ABBs with electrophiles, such as aldehydes or ketones, can generate azabicyclo[1.1.0]butyl carbinols. Subsequent activation of the nitrogen atom can trigger a semipinacol-type rearrangement, leading to the formation of 3-ketoazetidines. This method allows for the introduction of substituents at the 3-position of the azetidine ring with a high degree of control. The resulting ketone can then be reduced to the corresponding azetidinol.

For the synthesis of 3-aryl-substituted azetidines, the addition of organometallic reagents to in situ generated azabicyclobutanes provides a direct route to 3-arylated azetidine intermediates through a strain-release mechanism. This strategy is particularly useful for introducing aromatic and heteroaromatic moieties, such as the 2-pyridyl group, onto the azetidine scaffold.

| Strained Precursor | Reagents and Conditions | Product | Key Feature |

| 1-Azabicyclo[1.1.0]butane | 1. s-BuLi, TMEDA; 2. RCHO/RCOR' | Azabicyclo[1.1.0]butyl carbinol | Formation of a key intermediate |

| Azabicyclo[1.1.0]butyl carbinol | TFAA or Tf2O | 3-Ketoazetidine | Semipinacol rearrangement |

| 1-Azabicyclo[1.1.0]butane | Organometallic reagent (e.g., ArLi, ArMgBr) | 3-Arylazetidine | Direct arylation |

Multicomponent Reaction Strategies for Azetidinol Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single pot. These reactions combine three or more starting materials to form a product that contains portions of all the initial reactants. The development of MCRs for the synthesis of azetidinols is a growing area of research, aiming to provide rapid access to diverse libraries of these valuable compounds.

While specific MCRs leading directly to 3-(2-Pyridyl)-3-azetidinol are not extensively documented, general strategies for the synthesis of functionalized azetidines can be envisioned. For example, a [2+2] cycloaddition between an imine and a ketene, known as the Staudinger synthesis, is a classic method for forming the β-lactam (azetidin-2-one) ring. Subsequent reduction of the lactam carbonyl and further functionalization could potentially lead to the desired 3-azetidinol scaffold.

Another conceptual approach involves the reaction of an appropriate three-carbon component with an amine and a carbonyl compound in a convergent manner. The challenge lies in controlling the chemo- and regioselectivity of the multiple bond-forming events to favor the formation of the four-membered ring over other potential products.

| Reaction Type | Components | Intermediate/Product |

| Staudinger [2+2] Cycloaddition | Imine, Ketene | β-Lactam (Azetidin-2-one) |

| Hypothetical 3-component reaction | Amine, 1,3-Dielectrophile, Carbonyl source | Substituted Azetidinol |

Functional Group Interconversions and Strategic Derivatization in Azetidinol Synthetic Routes

Functional group interconversions (FGIs) are crucial steps in the synthesis of complex molecules, allowing for the strategic modification of functional groups to achieve the final target. In the context of 3-(2-Pyridyl)-3-azetidinol synthesis, FGIs can be employed to introduce the hydroxyl and pyridyl groups at a late stage of the synthetic sequence.

A common strategy involves the synthesis of a precursor such as a 3-ketoazetidine. The ketone functionality can be readily converted to the tertiary alcohol through the addition of an organometallic reagent, such as 2-pyridyllithium or a 2-pyridyl Grignard reagent. This approach allows for the late-stage introduction of the desired pyridyl moiety. Alternatively, a pre-existing functional group on the azetidine ring, such as an ester or a halide, can be transformed into the desired hydroxyl group through reduction or nucleophilic substitution, respectively.

Derivatization of the 3-hydroxyazetidine core is also a key strategy for exploring structure-activity relationships. The hydroxyl group can be acylated to form esters, etherified, or converted to a leaving group for further nucleophilic substitution. The nitrogen atom of the azetidine ring can be functionalized with various substituents, which can significantly impact the biological activity and physicochemical properties of the molecule.

| Precursor | Reagent(s) | Transformation | Product |

| N-protected-3-azetidinone | 2-Pyridyllithium or 2-Pyridylmagnesium bromide | Nucleophilic addition | N-protected-3-(2-pyridyl)-3-azetidinol |

| 3-Ketoazetidine | NaBH4, LiAlH4 | Reduction | 3-Hydroxyazetidine |

| 3-Hydroxyazetidine | Acyl chloride, Acid anhydride | Esterification | 3-Acyloxyazetidine |

| N-H Azetidine | Alkyl halide, Acyl chloride | N-Alkylation, N-Acylation | N-Substituted azetidine |

Mechanistic Elucidation of Reactions Involving Azetidinol Formation and Transformation

Reaction Pathway Analysis of Key Cyclization and Ring-Forming Transformations

The construction of the strained four-membered azetidine (B1206935) ring is a significant synthetic challenge. Various cyclization strategies have been developed, each following a distinct reaction pathway.

One of the most prominent methods for forming 3-hydroxyazetidines is the Norrish-Yang photocyclization . This photochemical reaction typically starts from α-aminoacetophenones. The mechanistic pathway involves an intramolecular 1,5-hydrogen abstraction by the excited carbonyl group from a γ-C-H bond, leading to the formation of a 1,4-biradical intermediate. beilstein-journals.org This biradical subsequently undergoes ring closure to forge the azetidine scaffold. beilstein-journals.orgresearchgate.net The efficiency of this pathway can be influenced by the choice of solvent and the nature of the protecting group on the nitrogen atom. beilstein-journals.org For instance, deuterated acetonitrile (B52724) is noted to facilitate Norrish-Yang cyclizations. beilstein-journals.orgnih.gov

Another major pathway involves intramolecular nucleophilic substitution , where the azetidine ring is formed via C-N bond formation. magtech.com.cn A common approach is the cyclization of γ-amino alcohols or their derivatives. For example, the synthesis of azetidines can be achieved through the intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction demonstrates how the stereochemistry of the precursor dictates the feasibility of the 4-exo-tet cyclization required for azetidine formation.

Palladium-catalyzed intramolecular γ-C(sp³)–H amination represents a more modern pathway. rsc.org The mechanism involves the formation of an alkyl–Pd(IV) species. A key step is the reductive elimination from this intermediate, which forms the C-N bond and closes the four-membered ring. rsc.org

Furthermore, [2+2] cycloaddition reactions provide another route to the azetidine core, although they are more commonly associated with the synthesis of azetidin-2-ones (β-lactams) via the Staudinger reaction between a ketene (B1206846) and an imine. researchgate.netresearchgate.net A related photochemical approach is the aza-Paterno-Büchi reaction, an intermolecular [2+2] photocycloaddition of imines and alkenes, which can be promoted by visible light using an Ir(III) photocatalyst. rsc.org

Finally, cascade reactions involving electrocyclization offer a sophisticated pathway. For instance, O-propargylic oximes can undergo a copper(I)-catalyzed tandem reaction that includes a 4π-electrocyclization step to form an intermediate that ultimately rearranges to an azetidine nitrone. acs.org

Table 1: Comparison of Key Cyclization Pathways for Azetidine Ring Formation

| Reaction Pathway | Precursor Type | Key Mechanistic Step | Common Conditions | Ref. |

|---|---|---|---|---|

| Norrish-Yang Cyclization | α-Aminoacetophenones | 1,5-Hydrogen abstraction → 1,4-biradical formation → Ring closure | UV light irradiation, Acetonitrile | beilstein-journals.orgnih.gov |

| Intramolecular Aminolysis | γ-Haloamines or Epoxy amines | Nucleophilic attack of amine on an electrophilic carbon | Lewis acid catalysis (e.g., La(OTf)₃) | frontiersin.org |

| Pd-Catalyzed C-H Amination | Amines with a directing group | Reductive elimination from an alkyl–Pd(IV) intermediate | Pd(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | rsc.org |

| Aza-Paterno-Büchi Reaction | Imines and Alkenes | [2+2] photocycloaddition via triplet energy transfer | Visible light, Ir(III) photocatalyst | rsc.org |

| Electrocyclization Cascade | O-propargylic oximes | 4π-electrocyclization of an N-allenylnitrone intermediate | Cu(I) catalyst, Base co-catalyst | acs.org |

Characterization of Reaction Intermediates and Transition State Analysis in Azetidinol (B8437883) Chemistry

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates and the analysis of transition states. In azetidinol chemistry, a combination of spectroscopic methods and computational studies has provided significant insights.

In the Norrish-Yang cyclization , the key intermediate is the 1,4-biradical . beilstein-journals.org While direct observation is challenging due to its short lifetime, its existence is inferred from the product distribution. For example, the formation of cleavage products like acetophenone (B1666503) alongside the desired azetidinol is attributed to a competing Norrish type II cleavage pathway that also proceeds from the biradical intermediate. beilstein-journals.orgnih.gov

For copper(I)-catalyzed cascade reactions leading to azetidine nitrones, mechanistic studies suggest the formation of several key intermediates. The reaction is proposed to proceed through an initial magtech.com.cnnih.gov-rearrangement, followed by 4π-electrocyclization to form a cyclic intermediate. This intermediate then undergoes ring-opening and recyclization to yield the final azetidine product. acs.org Computational studies have indicated that the elimination of a propargylic proton in a cyclized vinyl gold intermediate is the rate-determining step. acs.org

In palladium-catalyzed C-H amination , the proposed mechanism involves an octahedral Pd(IV) species as a crucial intermediate. rsc.org Dissociative ionization of a tosylate anion from an amino-alkyl-Pd(IV) complex generates this species, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Transition state analysis, often performed using computational chemistry, is vital for understanding selectivity. In the La(OTf)₃-catalyzed aminolysis of epoxy amines, density functional theory (DFT) calculations have been used to compare the transition state energies for the formation of azetidine (via 4-exo cyclization) versus pyrrolidine (B122466) (via 5-endo cyclization). frontiersin.org These calculations revealed that coordination of the lanthanum catalyst to the substrate can significantly lower the energy of the transition state leading to azetidine, explaining the observed inverse regioselectivity compared to uncatalyzed or base-promoted reactions. frontiersin.org Similarly, in enantioselective phase-transfer catalyzed cyclizations, the proposed transition state model involves a specific interaction between the substrate and the chiral catalyst that accounts for the observed stereochemical outcome. nih.gov

Table 2: Key Intermediates in Azetidinol/Azetidine Synthesis

| Reaction Type | Key Intermediate | Method of Characterization/Inference | Ref. |

|---|---|---|---|

| Norrish-Yang Cyclization | 1,4-Biradical | Inferred from product distribution (cyclization vs. cleavage products) | beilstein-journals.org |

| Pd-Catalyzed C-H Amination | Octahedral Pd(IV) species | Proposed based on mechanistic studies and known organometallic principles | rsc.org |

| Cu(I)-Catalyzed Cascade | N-allenylnitrone | Inferred from reaction pathway analysis and DFT calculations | acs.org |

| La(OTf)₃-Catalyzed Aminolysis | Lanthanum-amine complex | Inferred from kinetic studies and supported by transition state calculations | frontiersin.org |

Investigation of Catalytic Mechanisms in Azetidinol Synthesis and Derivatization

Catalysis is fundamental to achieving efficiency, selectivity, and stereocontrol in the synthesis and derivatization of azetidinols. The mechanisms vary widely depending on the type of catalyst employed.

Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, function as effective Lewis acid catalysts in the intramolecular aminolysis of epoxides. frontiersin.org The catalytic mechanism involves the coordination of the lanthanum ion to the epoxide oxygen, which activates the epoxide for nucleophilic attack by the tethered amine. This coordination also plays a crucial role in directing the regioselectivity of the ring-opening, favoring attack at the sterically less hindered carbon to form the azetidine ring. Computational studies suggest that complexes involving the catalyst coordinated by substrates or products contribute to this regiochemical control. frontiersin.org

Transition Metal Catalysis:

Palladium Catalysis: In the intramolecular C-H amination for azetidine synthesis, a Pd(II) catalyst operates through a cycle that involves C-H activation, oxidation of Pd(II) to Pd(IV), and subsequent C-N reductive elimination to form the product and regenerate the Pd(II) catalyst. rsc.org

Copper Catalysis: Copper catalysts are versatile in azetidine chemistry. In the enantioselective boryl allylation of azetines, a Cu(I)/bisphosphine complex is the active catalyst. nih.gov The proposed mechanism starts with the formation of a Cu-Bpin species, which then undergoes migratory insertion into the C=C bond of the azetine to form a key alkyl cuprate (B13416276) intermediate, with the chiral ligand controlling the facial selectivity. nih.gov In the synthesis of azetidine nitrones from O-propargylic oximes, a Cu(I) catalyst facilitates a cascade of rearrangements and electrocyclization, with a base co-catalyst often accelerating the reaction by assisting in a rate-determining proton elimination step. acs.org

Phase-Transfer Catalysis: For enantioselective syntheses, chiral phase-transfer (PT) catalysts are employed. In the synthesis of spirocyclic azetidine oxindoles, a novel cinchona alkaloid-derived catalyst containing an SF₅ group is used. nih.gov The mechanism involves the formation of a chiral ion pair between the catalyst and the deprotonated substrate. This chiral environment dictates the trajectory of the intramolecular C-C bond formation, leading to high enantioselectivity. nih.gov The steric properties of the catalyst are critical, as increased torsional strain in the transition state can erode the enantiomeric ratio. nih.gov

Derivatization Reactions: Catalysis is also key in the transformation of the pre-formed azetidinol ring. For example, the Suzuki cross-coupling of a bromo-substituted spirocyclic azetidine can be performed to introduce aryl groups, often with retention of the enantiopurity established during the initial ring formation. nih.gov

Computational Chemistry and Theoretical Characterization of Azetidinol Systems

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the detailed molecular and electronic characteristics of azetidinol (B8437883) systems. These methods allow for the precise determination of geometric parameters, charge distributions, and orbital energies, which collectively govern the molecule's reactivity and interaction with its environment.

Density Functional Theory (DFT) has become a principal tool for investigating the structural and electronic properties of heterocyclic compounds, including azetidinol derivatives. mdpi.comresearchgate.net DFT methods, which approximate the many-electron problem by focusing on the electron density, offer a favorable balance between computational cost and accuracy. mdpi.com These calculations are used to optimize the molecular geometry, predict vibrational frequencies, and analyze electronic properties. researchgate.netresearchgate.net

For azetidinol systems, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the strain inherent in the four-membered ring and how substituents, such as the 2-pyridyl group in 3-(2-Pyridyl)-3-azetidinol, influence the ring's conformation. nih.gov The calculated geometric parameters can be compared with experimental data from X-ray crystallography to validate the computational model. Furthermore, DFT is employed to calculate quantum chemical parameters that provide insights into the molecule's reactivity and stability. ekb.eg Theoretical results obtained through DFT are often found to be in good agreement with experimental data. ekb.eg

Table 1: Representative Quantum Chemical Parameters Calculated using DFT

| Parameter | Description | Relevance to Azetidinol Systems |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Indicates the relative stability of different conformers or isomers. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and binding to biological targets. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Helps identify electrophilic and nucleophilic sites, crucial for understanding reaction mechanisms. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. nih.gov |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy, shape, and distribution of these orbitals are critical in predicting the reactivity and reaction pathways of molecules. sapub.org

In the context of 3-(2-Pyridyl)-3-azetidinol and its derivatives, FMO analysis can reveal key aspects of their chemical behavior:

HOMO: The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons (nucleophilicity). The spatial distribution of the HOMO indicates the most probable sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the electron affinity and the ability to accept electrons (electrophilicity). The LUMO's distribution highlights the likely sites for nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

Computational models can be used to calculate the energies of these frontier orbitals for various azetidinol derivatives, allowing for a comparative analysis of their reactivity. mit.edu

Table 2: Illustrative Frontier Molecular Orbital Data for a Hypothetical Azetidinol Derivative

| Molecular Orbital | Energy (eV) | Description | Implication for Reactivity |

| HOMO | -6.5 | Highest Occupied Molecular Orbital | Indicates the molecule's capacity to act as an electron donor (nucleophile). |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital | Indicates the molecule's capacity to act as an electron acceptor (electrophile). |

| Energy Gap (ΔE) | 5.3 | LUMO - HOMO Energy | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Theoretical Investigations of Intermolecular Interactions and Crystal Packing in Azetidinol Structures

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. researchgate.net Theoretical methods are invaluable for analyzing and quantifying these interactions, providing insight into the stability of the crystal structure and its resulting physicochemical properties. nih.gov

For 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, the presence of the hydroxyl group, the azetidine (B1206935) nitrogen, the pyridyl nitrogen, and the chloride counter-ions creates multiple opportunities for strong hydrogen bonding. Computational techniques can be used to:

Identify and Characterize Hydrogen Bonds: Methods like Natural Bond Orbital (NBO) analysis can identify and quantify the strength of hydrogen bonds by examining the interaction between donor and acceptor orbitals. nih.govnih.gov

Analyze Crystal Packing: By starting with a single-crystal X-ray structure, computational models can analyze the packing arrangement and calculate the lattice energy. This helps in understanding the forces that hold the crystal together. mdpi.com

Predict Polymorphs: Computational crystal structure prediction (CSP) methods can explore the potential energy landscape to identify possible alternative crystal packing arrangements (polymorphs), which may have different stabilities and properties.

These theoretical studies help rationalize the observed crystal structure and can guide efforts in crystal engineering to obtain forms with desired properties. mdpi.comdntb.gov.ua

Conformational Analysis and Energetic Landscapes of Azetidinol Ring Systems

The four-membered azetidine ring is not planar and can adopt puckered conformations. nih.gov The specific conformation adopted by the ring, along with the orientation of its substituents, can significantly impact the molecule's biological activity by altering how it fits into a receptor's binding site.

Conformational analysis using computational methods involves systematically exploring the potential energy surface of the molecule to identify stable low-energy conformers and the energy barriers between them. For azetidinol systems, this analysis can clarify:

Ring Puckering: The degree of puckering in the azetidine ring and the preferred conformation (e.g., envelope or twisted). The four-membered azetidine ring can adopt either a puckered or a less puckered structure depending on the backbone. nih.gov

Substituent Orientation: The preferred orientation of the hydroxyl and pyridyl groups relative to the ring.

Intramolecular Interactions: The presence of intramolecular hydrogen bonds, for instance between the hydroxyl group and the nitrogen atoms, which can stabilize certain conformations.

By mapping the energetic landscape, researchers can understand the flexibility of the azetidinol scaffold and identify the most likely conformations present in different environments. nih.gov

In Silico Modeling of Molecular Recognition Processes Involving Azetidinol Scaffolds

The therapeutic effect of a drug molecule originates from its interaction with a biological target, typically a protein or enzyme. In silico modeling, particularly molecular docking, is a powerful technique used to predict and analyze these interactions. researchgate.net This approach involves placing a small molecule (ligand), such as an azetidinol derivative, into the binding site of a target protein and evaluating the binding affinity. nih.gov

For azetidinol scaffolds, in silico modeling can be used to:

Identify Potential Biological Targets: By docking the molecule against a library of known protein structures, potential biological targets can be identified. nih.gov

Predict Binding Modes: Docking simulations can predict the most favorable orientation and conformation of the azetidinol derivative within the active site of a target, revealing key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. frontiersin.org

Guide Structure-Activity Relationship (SAR) Studies: By comparing the docking scores and binding modes of a series of azetidinol derivatives, researchers can understand how structural modifications affect binding affinity. This knowledge is crucial for designing more potent and selective compounds. nih.gov

Scaffold morphing is another computational tool used in drug design where gradual modifications are made to a parent compound to develop novel molecules with potentially better therapeutic profiles. mdpi.com This, combined with docking and other in silico methods, accelerates the discovery and optimization of new drugs based on the azetidinol scaffold. researchgate.netmdpi.com

Structure Activity Relationship Sar and Molecular Design Principles of Azetidinol Containing Scaffolds

Theoretical Underpinnings of Structure-Activity Relationships for Azetidine (B1206935) and Azetidinol (B8437883) Derivatives

The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts a degree of conformational rigidity to the molecule. nih.govnih.gov This constrained geometry can be advantageous for binding to specific protein targets, as it reduces the entropic penalty upon binding. The hydroxyl group of the azetidinol moiety introduces a potential hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a binding site. nih.gov

SAR studies on various azetidine derivatives have revealed important trends. For instance, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), specific substitutions at the N- and C-termini were found to be essential for antiviral activity. nih.gov The conformational restriction imposed by the azetidine ring was also identified as a key factor influencing the activity of these molecules. nih.gov Similarly, in the context of GABA uptake inhibitors, the substitution pattern on the azetidine ring significantly impacts potency and selectivity for different GABA transporter subtypes (GAT-1, GAT-3). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidinol Analogues

QSAR modeling provides a quantitative framework for understanding the relationship between the chemical structure and biological activity of a series of compounds. By developing mathematical models, QSAR can predict the activity of novel analogues and guide the design of more potent molecules.

The foundation of any QSAR model is the selection of appropriate molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For azetidinol analogues, relevant descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions and reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for assessing the fit of a molecule into a binding pocket.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.

For instance, a QSAR study on a series of 1,3,4-thiadiazole-2-yl azetidin-2-ones identified thermodynamic and steric descriptors as playing an important role in their antimicrobial activity. researchgate.net Another study on azetidine-2-carbonitriles as antimalarial agents revealed that a descriptor related to molecular polarizability was the most influential in the QSAR model. nih.gov

Below is an interactive data table showcasing common molecular descriptors used in QSAR studies of heterocyclic compounds.

| Descriptor Class | Specific Descriptor | Description | Potential Relevance for Azetidinol Analogues |

| Electronic | Partial Charges | Distribution of electron density across the molecule. | Influences electrostatic interactions with the target. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Important for interactions in polar environments. | |

| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | Can be important for reactivity and charge-transfer interactions. | |

| Steric | Molecular Weight | The mass of the molecule. | A basic descriptor of size. |

| Molar Refractivity | A measure of the volume occupied by a molecule and its polarizability. | Relates to steric fit and dispersion forces. | |

| Ovality | A measure of the deviation from a spherical shape. | Can be important for fitting into non-spherical binding sites. | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A key indicator of lipophilicity and membrane permeability. |

| Topological | Connectivity Indices | Numerical values that describe the branching and connectivity of the molecular graph. | Can capture subtle structural differences that affect activity. |

A robust QSAR model must not only fit the existing data well but also accurately predict the activity of new compounds. Statistical validation is therefore a critical step in the development of these models. nih.gov Key statistical parameters used to assess QSAR models include:

Coefficient of Determination (r²): This value indicates the proportion of the variance in the biological activity that is explained by the model. A value closer to 1 indicates a better fit.

Cross-validated Coefficient of Determination (q²): This is a measure of the model's internal predictive ability, often determined using the leave-one-out (LOO) method. A q² value greater than 0.5 is generally considered indicative of a good model.

External Validation (pred_r²): The model's predictive power is ultimately assessed by its ability to predict the activity of an external set of compounds that were not used in model development.

Several QSAR studies on azetidinone derivatives have reported statistically significant models. For example, a 2D-QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-ones yielded a model with an r² of 0.8040 and a q² of 0.6189. chalcogen.ro Another study on benzoxazole-bearing azetidinone derivatives reported an r² of 0.7579 and a q² of 0.5822 for their anticancer activity model. ijrar.org These results demonstrate the utility of QSAR in guiding the design of new azetidinol-based compounds.

The following table provides an interactive overview of statistical parameters for evaluating QSAR models.

| Statistical Parameter | Description | Acceptable Value Range |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. | > 0.5 |

| pred_r² (External Validation r²) | Evaluates the model's ability to predict the activity of an external test set. | > 0.6 |

| F-statistic | A measure of the overall statistical significance of the model. | High values are desirable. |

| Standard Error of Estimation (SEE) | Indicates the absolute error in the predicted activity values. | Low values are desirable. |

Pharmacophore Identification and Rational Design Strategies for Azetidinol Scaffolds

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.gov For azetidinol scaffolds, a pharmacophore model would typically include features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

The identification of a pharmacophore for a particular target can be achieved through ligand-based or structure-based methods. In the absence of a known receptor structure, a pharmacophore can be derived by aligning a set of active molecules and identifying common features. If the 3D structure of the target protein is available, a structure-based pharmacophore can be generated by analyzing the key interactions between the protein and a known ligand. nih.gov

Once a pharmacophore model is established, it can be used to:

Virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active. nih.gov

Guide the design of novel scaffolds that present the key pharmacophoric features in the correct spatial orientation.

Optimize lead compounds by modifying their structure to better fit the pharmacophore model.

For azetidinol-containing compounds, the hydroxyl group and the nitrogen atom of the azetidine ring are likely to be important hydrogen bonding features. The pyridyl ring in 3-(2-Pyridyl)-3-azetidinol can serve as a hydrophobic and aromatic feature. The rational design of new analogues would involve modifying the substituents on both the azetidine and pyridyl rings to optimize these interactions with a target. medwinpublishers.com

Conformational Analysis and Bioisosteric Replacements of Azetidinol in Advanced Molecular Design

The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the low-energy, biologically relevant conformations of a molecule. For flexible molecules, this can be a complex task, but the constrained nature of the azetidine ring simplifies the conformational landscape. nih.govacs.org

Computational methods, such as quantum mechanical calculations, can be used to predict the preferred conformations of azetidinol derivatives. acs.org These studies can reveal the relative orientation of substituents and the puckering of the azetidine ring, which can influence how the molecule interacts with its target. For example, a conformational analysis of (S)-4-(cyclohexoxycarbonyl)-2-azetidinone revealed that the azetidinone ring is nearly planar. acs.org

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. tcichemicals.com

In the context of azetidinol scaffolds, bioisosteric replacements could be considered for several parts of the molecule:

Azetidinol Ring: While the core azetidinol ring is a key feature, it might be possible to replace it with other small, constrained rings to explore different conformational spaces.

Hydroxyl Group: The hydroxyl group could be replaced with other hydrogen bond donors/acceptors, such as an amino group or a thiol.

Pyridyl Ring: The pyridyl ring could be replaced with other aromatic or heteroaromatic rings to modulate electronic properties and explore different binding interactions. For instance, bioisosteric replacement of an isoxazole (B147169) ring with a pyridine (B92270) ring has been shown to result in ligands with high affinity for nicotinic cholinergic receptors. nih.gov

The following table provides examples of potential bioisosteric replacements for functional groups present in 3-(2-Pyridyl)-3-azetidinol.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale |

| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH), Fluorine (-F) | To alter hydrogen bonding capacity and polarity. |

| Pyridine Ring | Phenyl, Thiophene, Furan, Oxazole, Thiazole | To modify aromaticity, electronics, and hydrogen bonding potential. |

| Azetidine Ring | Oxetane, Thietane, Cyclobutane | To explore the impact of the heteroatom and ring strain on activity. |

By combining these advanced molecular design principles—SAR, QSAR, pharmacophore modeling, conformational analysis, and bioisosteric replacement—medicinal chemists can rationally design and synthesize novel azetidinol-containing compounds with improved therapeutic potential.

Advanced Functionalization and Derivatization Strategies for Azetidinol Scaffolds

Regioselective and Chemoselective Functionalization of the Azetidinol (B8437883) Ring System

The presence of multiple reactive sites in the 3-(2-Pyridyl)-3-azetidinol scaffold—namely the secondary amine of the azetidine (B1206935), the tertiary hydroxyl group, and the C-H bonds of the pyridine (B92270) ring—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.

N-Functionalization vs. O-Functionalization:

The primary challenge lies in selectively targeting either the azetidine nitrogen or the hydroxyl group.

N-Alkylation and N-Arylation: The secondary amine of the azetidine ring is a nucleophilic center and can undergo reactions such as alkylation and arylation. Regioselective N-alkylation can be achieved under basic conditions, where the amine is deprotonated to increase its nucleophilicity. The choice of base and solvent is critical to avoid competing O-alkylation or reactions involving the pyridine ring. For instance, in related azetidine systems, N-arylation has been accomplished using copper-catalyzed reactions, which often show good selectivity for the nitrogen atom. researchgate.net

Chemoselective O-Acylation and O-Silylation: The tertiary hydroxyl group can be selectively functionalized through acylation or silylation. O-acylation can be performed using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine, which also acts as a catalyst. nih.gov For increased selectivity, especially in the presence of the azetidine nitrogen, acidic conditions can be employed to protonate the more basic amine, thereby rendering the hydroxyl group the more reactive nucleophile. nih.govbeilstein-journals.org Similarly, O-silylation, a common method for protecting hydroxyl groups, can be achieved with high chemoselectivity using silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base. rsc.org

Site-Selective Functionalization of the Pyridine Ring:

The pyridine ring offers several positions for functionalization, primarily through C-H activation or by introducing directing groups.

Directed C-H Functionalization: The nitrogen atom of the pyridine ring can direct metallation to the C6 position. However, the azetidine ring itself can also act as a directing group. In studies on 2-arylazetidines, the azetidinyl ring has been shown to direct ortho-lithiation. nih.govrsc.org In the case of 3-(2-Pyridyl)-3-azetidinol, the interplay between the directing effects of the pyridine nitrogen and the azetidine nitrogen, potentially coordinated to a metal, would determine the regioselectivity of C-H functionalization. Protecting the azetidine nitrogen, for example with a Boc group, can modulate its directing ability and favor functionalization at specific positions on the pyridine ring. nih.gov

Below is a table summarizing potential regioselective and chemoselective functionalization strategies for the 3-(2-Pyridyl)-3-azetidinol scaffold.

| Target Site | Reaction Type | Reagents and Conditions | Potential Outcome |

| Azetidine N-H | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-3-(2-pyridyl)-3-azetidinol |

| Azetidine N-H | N-Arylation | Aryl halide, Cu catalyst, Base | N-Aryl-3-(2-pyridyl)-3-azetidinol |

| Hydroxyl O-H | O-Acylation | Acyl chloride/anhydride, Pyridine or Acidic medium | 3-Acyloxy-3-(2-pyridyl)azetidine |

| Hydroxyl O-H | O-Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | 3-(tert-Butyldimethylsilyloxy)-3-(2-pyridyl)azetidine |

| Pyridine C-H | Directed C-H Functionalization | Organolithium reagent, then electrophile | Functionalized pyridine ring |

Cross-Coupling Reactions for C-C and C-N Bond Formation on Azetidinol Cores

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide range of substituents onto the 3-(2-Pyridyl)-3-azetidinol core. To employ these methods, the scaffold must first be functionalized with a suitable handle, typically a halogen atom.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a versatile method for C-C bond formation. nih.govresearchgate.netresearchgate.net To utilize this reaction, a halogenated derivative of 3-(2-Pyridyl)-3-azetidinol is required. For instance, a bromo-substituted pyridine ring on the azetidinol scaffold could be coupled with various aryl or vinyl boronic acids or esters to generate novel biaryl or vinyl-substituted azetidinol derivatives. mdpi.comnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, would need to be carefully optimized to be compatible with the other functional groups present in the molecule.

Buchwald-Hartwig Amination:

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice. mit.edumit.edu This reaction allows for the coupling of an aryl or heteroaryl halide with an amine. A halo-substituted pyridyl azetidinol could be reacted with a variety of primary or secondary amines to introduce new amino substituents. The unprotected N-H of the azetidine and the hydroxyl group could potentially interfere with the reaction, necessitating the use of protecting groups or carefully selected catalytic systems that are tolerant of these functionalities.

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.govscirp.orgresearchgate.net A halogenated 3-(2-Pyridyl)-3-azetidinol derivative could be coupled with various alkynes to introduce alkynyl moieties, which are valuable functional groups for further transformations, such as click chemistry.

The following table outlines potential cross-coupling strategies for derivatizing the 3-(2-Pyridyl)-3-azetidinol scaffold.

| Reaction Type | Substrate | Coupling Partner | Potential Product |

| Suzuki-Miyaura Coupling | Halo-pyridyl azetidinol | Aryl/vinyl boronic acid or ester | Aryl/vinyl-pyridyl azetidinol |

| Buchwald-Hartwig Amination | Halo-pyridyl azetidinol | Primary/secondary amine | Amino-pyridyl azetidinol |

| Sonogashira Coupling | Halo-pyridyl azetidinol | Terminal alkyne | Alkynyl-pyridyl azetidinol |

Synthesis of Hybrid Azetidinol Scaffolds and Heterocyclic Conjugates

Building upon the functionalized 3-(2-Pyridyl)-3-azetidinol core, various strategies can be employed to construct more complex hybrid scaffolds and heterocyclic conjugates. These approaches often involve multicomponent reactions, cycloadditions, or ring-closing metathesis.

Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient and bioorthogonal reaction for forming 1,2,3-triazoles. researchgate.netnih.govnih.govmdpi.comcrossref.org To utilize this reaction, either an azide (B81097) or an alkyne functionality must be introduced onto the 3-(2-Pyridyl)-3-azetidinol scaffold. For example, N-propargylation of the azetidine ring would yield an alkyne-functionalized derivative, which could then be "clicked" with a wide range of azides to create novel triazole-containing hybrid molecules.

Ring-Closing Metathesis (RCM):

Ring-closing metathesis is a powerful tool for the synthesis of cyclic compounds, including macrocycles. beilstein-journals.orgnih.govnih.govrsc.org By introducing two terminal alkene chains onto the 3-(2-Pyridyl)-3-azetidinol scaffold, for instance, through N-alkylation and O-alkylation with alkenyl halides, an intramolecular RCM reaction could be employed to construct novel fused or bridged heterocyclic systems. The choice of ruthenium-based catalyst is crucial for the success of the RCM reaction. organic-chemistry.org

Synthesis of Bidentate Ligands and Macrocycles:

The 3-(2-Pyridyl)-3-azetidinol scaffold, with its pyridine nitrogen and azetidine nitrogen, has the potential to act as a bidentate ligand in coordination chemistry. Further functionalization can lead to the creation of more complex ligands. For example, intramolecular coupling reactions could be used to synthesize macrocycles containing the azetidinol moiety, which could have interesting host-guest properties. nih.govresearchgate.netrug.nlnih.gov

The table below summarizes strategies for the synthesis of hybrid azetidinol scaffolds.

| Synthetic Strategy | Functionalized Precursor | Reaction | Potential Product |

| Click Chemistry | N-Propargyl-3-(2-pyridyl)-3-azetidinol | Azide, Cu(I) catalyst | Triazole-azetidinol conjugate |

| Ring-Closing Metathesis | Di-alkenyl substituted azetidinol | Ruthenium catalyst | Fused/bridged heterocyclic system |

| Macrocyclization | Appropriately functionalized azetidinol | Intramolecular coupling | Azetidinol-containing macrocycle |

Future Directions and Emerging Research Avenues in Azetidinol Chemistry

Innovations in Sustainable and Green Synthetic Methodologies for Azetidinol (B8437883) Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of azetidinol derivatives to minimize environmental impact and enhance efficiency. A significant focus is on reducing the use of hazardous solvents and reagents, lowering energy consumption, and improving atom economy.

One promising approach is the use of microwave irradiation in synthesis. This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. For instance, microwave-assisted synthesis has been successfully employed for the preparation of various heterocyclic compounds, a strategy that is readily adaptable to azetidinol synthesis.

Ultrasonication is another green technique being explored. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to more efficient chemical transformations. The application of ultrasound in the synthesis of 2-azetidinone analogs has demonstrated the potential for shorter reaction times and higher yields.

The development of solvent-free reaction conditions is a cornerstone of green chemistry. Techniques such as grinding and milling, which fall under the umbrella of mechanochemistry, offer a way to conduct reactions in the absence of solvents, thereby reducing waste and simplifying purification processes.

Furthermore, the use of eco-friendly solvents , such as water or ionic liquids, is gaining traction. These solvents can offer advantages in terms of safety, environmental impact, and in some cases, unique reactivity. Research into aqueous-based synthetic routes for nitrogen-containing heterocycles is paving the way for more sustainable methods for producing azetidinol derivatives.

| Green Chemistry Approach | Advantages in Azetidinol Synthesis |

| Microwave Irradiation | Reduced reaction times, increased yields, enhanced reaction rates. |

| Ultrasonication | Shorter reaction times, improved yields, energy efficiency. |

| Solvent-Free Reactions | Minimized waste, simplified purification, increased safety. |

| Eco-Friendly Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. |

Exploration of Novel Catalytic Systems and Methodologies for Azetidinol Synthesis

The development of novel catalytic systems is paramount for the efficient and selective synthesis of complex azetidinol derivatives. Researchers are exploring a wide range of catalysts to control stereochemistry, improve yields, and enable the synthesis of previously inaccessible structures.

Lewis acid catalysis has shown promise in the synthesis of azetidines. For example, lanthanide triflates, such as La(OTf)3, have been used to catalyze the intramolecular aminolysis of epoxy amines to produce azetidines with high regioselectivity. frontiersin.org This methodology could be adapted for the synthesis of substituted azetidinols.

Transition metal catalysis continues to be a powerful tool in organic synthesis. Palladium-catalyzed reactions, for instance, have been used for the intramolecular C-H amination to form functionalized azetidines. rsc.org Similarly, rhodium-catalyzed asymmetric reactions are being explored for the enantioselective synthesis of substituted nitrogen heterocycles.

Photocatalysis is an emerging area that utilizes light to drive chemical reactions. This approach offers a green and efficient way to access highly reactive intermediates under mild conditions. The use of photocatalysts to promote cycloaddition reactions for the synthesis of azetidines is a recent and significant advancement. rsc.org

Phase-transfer catalysis provides a practical method for reactions involving immiscible phases. Chiral phase-transfer catalysts have been developed for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles, demonstrating the potential of this technique for creating complex, chiral azetidinol-containing molecules. nih.gov

| Catalytic System | Application in Azetidinol Synthesis | Key Advantages |

| Lewis Acid Catalysis | Regioselective intramolecular aminolysis of epoxy amines. | High regioselectivity, mild reaction conditions. |

| Transition Metal Catalysis | Intramolecular C-H amination, asymmetric synthesis. | High efficiency, stereocontrol. |

| Photocatalysis | [2+2] cycloaddition reactions. | Green energy source, access to reactive intermediates. |

| Phase-Transfer Catalysis | Enantioselective synthesis of spirocyclic azetidines. | Mild conditions, scalability, enantiocontrol. |

Integration of Computational and Experimental Approaches for Rational Azetidinol Design

The integration of computational chemistry with experimental synthesis is revolutionizing the process of drug discovery and materials science. In silico methods are increasingly used to predict the properties of molecules, guide synthetic efforts, and understand reaction mechanisms.

Molecular docking studies are employed to predict the binding affinity and mode of interaction of azetidinol derivatives with biological targets. peerscientist.com This allows for the rational design of compounds with improved potency and selectivity. By simulating the interaction between a ligand and a protein, researchers can prioritize the synthesis of the most promising candidates.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico tool. peerscientist.com These computational models can forecast the pharmacokinetic and toxicological properties of a molecule before it is synthesized, helping to identify potential liabilities early in the drug discovery process.

Computational models are also being developed to predict the outcome of chemical reactions . mit.edu By understanding the electronic properties of reactants and the energy barriers of reaction pathways, chemists can select the optimal conditions and substrates for a desired transformation. mit.edu This predictive power can significantly reduce the amount of trial-and-error in the laboratory. mit.edu

The use of Density Functional Theory (DFT) allows for the calculation of various quantum chemical descriptors and the analysis of molecular electrostatic potential surfaces. rsc.orgresearchgate.net This information provides insights into the reactivity and stability of molecules, aiding in the design of novel azetidinol derivatives with desired electronic and steric properties.

| Computational Approach | Application in Azetidinol Chemistry |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. |

| ADMET Prediction | Forecasting of pharmacokinetic and toxicological properties. |

| Reaction Outcome Prediction | Guidance for the selection of substrates and reaction conditions. |

| Density Functional Theory (DFT) | Analysis of molecular properties to guide rational design. |

Development of Next-Generation Azetidinol Scaffolds for Chemical Biology Applications

Azetidinol scaffolds are being increasingly recognized for their potential in chemical biology, where they can be used as tools to probe and manipulate biological systems. Their rigid structure and synthetic tractability make them ideal for the development of molecular probes and other specialized chemical tools.

The incorporation of azetidinol-based amino acids into peptides can induce specific conformational constraints, such as reverse turns. nih.gov This allows for the design of peptidomimetics with enhanced stability and biological activity. The four-membered ring of azetidine can force a peptide backbone to adopt a γ-turn conformation, which can be a valuable tool in studying the structure-activity relationships of bioactive peptides. nih.gov

Bioorthogonal chemistry offers a powerful set of tools for labeling and visualizing biomolecules in their native environment. wikipedia.org Azetidinol scaffolds can be functionalized with bioorthogonal handles, such as azides or alkynes, allowing them to be selectively tagged with fluorescent probes or other reporter molecules within living cells. nih.govnih.govmdpi.com This enables the study of the distribution, dynamics, and interactions of azetidinol-containing molecules in real-time.

The development of azetidinol-based molecular probes is an active area of research. nih.gov These probes can be designed to bind to specific biological targets, allowing for their visualization and quantification. For example, azetidinol derivatives could be developed as fluorescent probes for specific enzymes or receptors, providing valuable insights into their function and localization. The use of techniques like the zebrafish embryo assay can provide a rapid and effective method for screening the biological effects of new azetidinol derivatives. researchgate.net

The synthesis of diverse libraries of azetidine-based scaffolds is crucial for identifying new lead compounds in drug discovery. nih.govnih.gov By creating collections of molecules with varied substituents and stereochemistries, researchers can explore a wider range of chemical space and increase the probability of finding compounds with desired biological activities.

| Application Area | Role of Azetidinol Scaffolds |

| Peptidomimetics | Inducing specific secondary structures (e.g., γ-turns). |

| Bioorthogonal Chemistry | Serving as platforms for the attachment of bioorthogonal handles. |

| Molecular Probes | Acting as core structures for fluorescent or affinity-based probes. |

| Compound Libraries | Providing rigid and versatile cores for diversity-oriented synthesis. |

Q & A

Q. What are the recommended synthetic routes for 3-(2-Pyridyl)-3-azetidinol Dihydrochloride, and how can intermediates be characterized?

The synthesis of azetidinols often involves ring-opening of aziridine derivatives or nucleophilic substitution on azetidine precursors. For this compound, a plausible route includes:

- Step 1 : Reacting a pyridyl-substituted epoxide with ammonia to form the azetidine ring.

- Step 2 : Hydroxylation at the 3-position via oxidation or hydroxyl group introduction.

- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride.

Characterization : - NMR (¹H/¹³C) to confirm pyridyl and azetidinol ring connectivity.

- HPLC (≥95% purity) to assess intermediate quality.

- Mass spectrometry (e.g., ESI-MS) for molecular weight validation (e.g., molecular formula C₈H₁₁Cl₂N₂O) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use anhydrous conditions under inert gas (N₂/Ar) due to potential hygroscopicity. Employ gloves, lab coats, and eye protection (GHS Category 1 eye irritation ).

- Storage : Store at 2–8°C in airtight, light-resistant containers. Pre-dry storage vials to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting pharmacological data for this compound be resolved?

Contradictions in activity (e.g., receptor binding vs. cellular assays) may arise from:

- Solubility differences : Use DMSO/water mixtures with controlled pH (e.g., 0.1 M HCl for dihydrochloride salts).

- Metabolic instability : Conduct stability assays in simulated physiological buffers (e.g., PBS at 37°C) and validate via LC-MS.

- Assay variability : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. What strategies optimize the compound’s yield in multi-step syntheses?

- Catalyst screening : Test palladium or copper catalysts for pyridyl-azetidine coupling efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for intermediate solubility.

- Temperature control : Use low temperatures (−20°C) during sensitive steps (e.g., HCl salt formation to prevent decomposition) .

Q. How can computational modeling predict the compound’s reactivity or binding modes?

- Docking studies : Use software like AutoDock Vina to model interactions with targets (e.g., nicotinic acetylcholine receptors).

- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the azetidinol ring.

- MD simulations : Predict stability in aqueous environments (e.g., solvation free energy calculations) .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

Q. How can researchers mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products